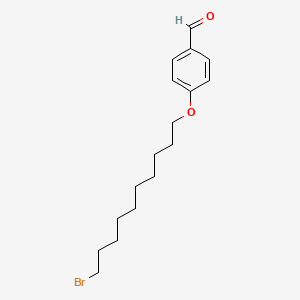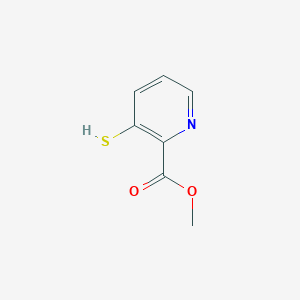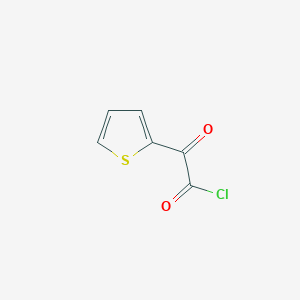
2-chloro-1-(2-thienyl)-2-oxo-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1-(2-thienyl)-2-oxo-1-ethanone is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The presence of the thiophene ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-chloro-1-(2-thienyl)-2-oxo-1-ethanone can be synthesized through several methods. One common approach involves the acylation of thiophene derivatives. For instance, thiophene-2-carboxylic acid can be converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride under reflux conditions. The reaction typically proceeds as follows:
Thiophene-2-carboxylic acid+Thionyl chloride→Oxo-thiophen-2-yl-acetyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of oxo-thiophen-2-yl-acetyl chloride often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-1-(2-thienyl)-2-oxo-1-ethanone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also occur, leading to the formation of dihydrothiophenes.
Condensation Reactions: It can react with compounds containing active hydrogen atoms, such as amines or hydrazines, to form amides or hydrazides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Applications De Recherche Scientifique
2-chloro-1-(2-thienyl)-2-oxo-1-ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives. It is also employed in the preparation of polymers and materials with electronic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of oxo-thiophen-2-yl-acetyl chloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its derivatives may inhibit specific enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-2-acetic acid
- Thiophene-2-sulfonyl chloride
Uniqueness
2-chloro-1-(2-thienyl)-2-oxo-1-ethanone is unique due to the presence of both the thiophene ring and the acyl chloride functional group. This combination allows it to participate in a diverse array of chemical reactions, making it a versatile intermediate in organic synthesis. Its reactivity and ability to form various derivatives distinguish it from other thiophene-based compounds.
Propriétés
Numéro CAS |
4075-60-9 |
|---|---|
Formule moléculaire |
C6H3ClO2S |
Poids moléculaire |
174.61 g/mol |
Nom IUPAC |
2-oxo-2-thiophen-2-ylacetyl chloride |
InChI |
InChI=1S/C6H3ClO2S/c7-6(9)5(8)4-2-1-3-10-4/h1-3H |
Clé InChI |
SZNAAPJHZVKWKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(=O)C(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

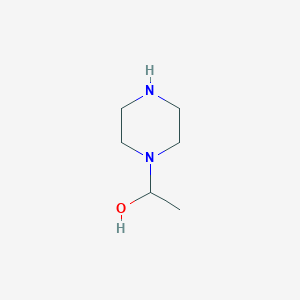
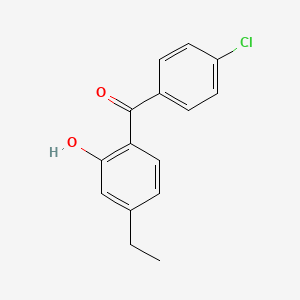
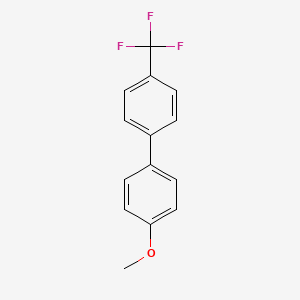
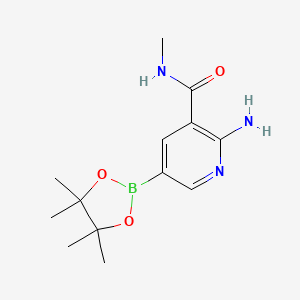
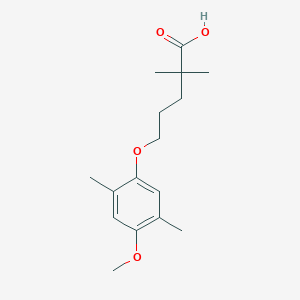
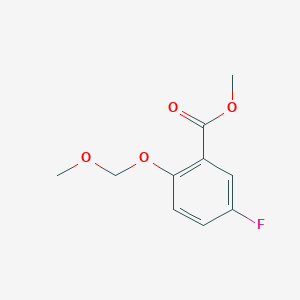
![4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B8609586.png)
